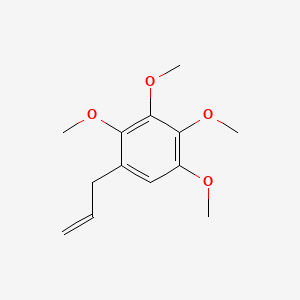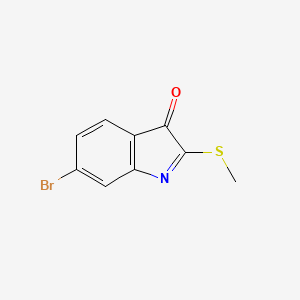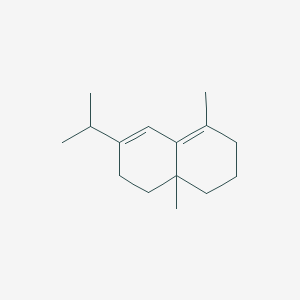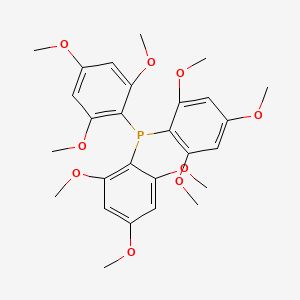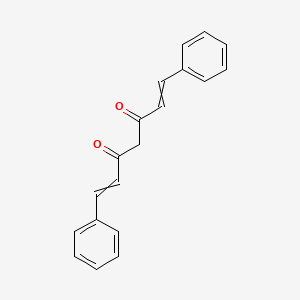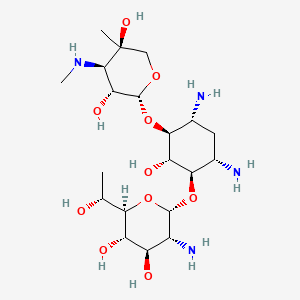
Geneticin
Übersicht
Beschreibung
Geneticin, also known as G418, is an aminoglycoside antibiotic similar in structure to gentamicin B1 . It is produced by the bacterium Micromonospora rhodorangea . This compound is commonly used in laboratory research to select genetically engineered cells .
Synthesis Analysis
This compound is produced by the bacterium Micromonospora rhodorangea . It inhibits protein synthesis by binding to the ribosome, thus affecting both prokaryotic and eukaryotic cells .
Molecular Structure Analysis
This compound has a chemical formula of C20H40N4O10 . Its average weight is 496.5524 and its monoisotopic weight is 496.27444352 .
Chemical Reactions Analysis
This compound blocks polypeptide synthesis by inhibiting the elongation step in both prokaryotic and eukaryotic cells . Resistance to this compound is conferred by the neo gene from Tn5 encoding an aminoglycoside 3‘-phosphotransferase, APH 3‘ II .
Physical And Chemical Properties Analysis
The average weight of this compound is 496.5524 and its monoisotopic weight is 496.27444352 . It has a chemical formula of C20H40N4O10 .
Wissenschaftliche Forschungsanwendungen
Selektives Antibiotikum für die Zellkultur
Geneticin wird in Zellkultur Anwendungen als selektives Antibiotikum eingesetzt. Es ist wirksam bei der Hemmung der Proteinsynthese sowohl in prokaryotischen als auch in eukaryotischen Zellen durch Bindung an das Ribosom {svg_1}. Diese Eigenschaft macht es ideal für die Selektion gentechnisch veränderter Zellen, die Resistenzgene exprimieren. Der typische Konzentrationsbereich für die Selektion beträgt 100 - 200 μg/ml für Bakterien oder 200 – 500 μg/ml für die meisten Säugetierzellen {svg_2}.
Generierung stabiler Zelllinien
In der Molekularbiologie wird this compound verwendet, um stabile Zelllinien zu erzeugen. Zellen, die mit Vektoren transfiziert wurden, die das this compound-Resistenzgen enthalten, können in Gegenwart des Antibiotikums überleben, so dass Forscher Populationen von Zellen isolieren und pflegen können, die die gewünschte genetische Modifikation exprimieren {svg_3}.
Krebsforschung
This compound wurde als allgemeines Selektionsmittel sowohl in normalen als auch in Krebszellkulturstudien eingesetzt. Seine Fähigkeit, die Polypeptidsynthese zu blockieren, beeinflusst selektiv schnell teilende Zellen, wie z. B. Krebszellen, was es zu einem wertvollen Werkzeug für die onkologische Forschung macht {svg_4}.
Genexpressionsstudien
Forscher verwenden this compound, um Genexpressionsmuster zu untersuchen. Durch die Selektion von Zellen, die die Expression von this compound-Resistenz aufrechterhalten, können Wissenschaftler die Rolle spezifischer Gene in verschiedenen biologischen Prozessen untersuchen {svg_5}.
Antibiotikumsmechanismusforschung
Der Mechanismus, durch den this compound die Proteinsynthese hemmt, ist von großem Interesse. Studien zu this compound liefern Einblicke in die Funktionsweise der ribosomalen Funktion und des Antibiotikaresistenzmechanismus und tragen damit zum Gebiet der Mikrobiologie und Pharmakologie bei {svg_6}.
Transfektion und Transformation
This compound wird in Transfektions- und Transformationsprotokollen verwendet, um Zellen auszuwählen, die fremde DNA aufgenommen haben. Diese Anwendung ist entscheidend für die Gentechnik, bei der die Einführung neuen genetischen Materials ein grundlegender Prozess ist {svg_7}.
Wirkmechanismus
Target of Action
Geneticin, also known as G418, is an aminoglycoside antibiotic similar in structure to gentamicin B1 . It is produced by Micromonospora rhodorangea . The primary target of this compound is the ribosome, a molecular machine found within all living cells that synthesizes proteins . By binding to the ribosome, this compound inhibits protein synthesis in both prokaryotic and eukaryotic cells .
Mode of Action
This compound operates by blocking polypeptide synthesis, specifically inhibiting the elongation step in both prokaryotic and eukaryotic cells . This means that this compound interferes with the process of adding amino acids to the growing polypeptide chain during the translation of RNA into proteins. This disruption in protein synthesis ultimately leads to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway. By inhibiting the elongation step of polypeptide synthesis, this compound disrupts the normal functioning of this pathway, leading to a halt in protein production . This can have downstream effects on any cellular processes that rely on the proteins being synthesized, potentially impacting a wide range of cellular functions.
Result of Action
The primary result of this compound’s action is the death of non-resistant cells due to the inhibition of protein synthesis . This makes this compound a useful tool in laboratory research for selecting genetically engineered cells that have been made resistant to this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound used can affect its efficacy in selecting resistant cells . Additionally, factors such as pH and temperature could potentially influence the stability and activity of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Geneticin in lab experiments has a number of advantages. It is highly effective at selecting cells that have undergone gene transfer or gene expression, making it a useful tool for molecular biology and biotechnology research. It is also relatively easy to use and cost-effective. However, there are also some limitations to the use of this compound. It can be toxic to cells at high concentrations, and the selection process can be time-consuming and require multiple rounds of selection.
Zukünftige Richtungen
There are a number of future directions for research on Geneticin. One area of research is the development of new aminoglycoside antibiotics that are more effective and less toxic than this compound. Another area of research is the development of new selection methods that are more efficient and less time-consuming than the current methods. Additionally, there is a need for more research on the toxic effects of this compound on cells, as well as the mechanisms of action of the antibiotic. Finally, there is a need for more research on the use of this compound in clinical applications, such as the treatment of bacterial infections.
Conclusion:
In conclusion, this compound is a useful tool for gene transfer and gene expression studies in molecular biology and biotechnology research. It has a number of advantages and limitations, and there are a number of future directions for research on the antibiotic. By continuing to study this compound, we can gain a better understanding of its mechanisms of action and toxic effects, and develop new and improved methods for gene transfer and gene expression.
Safety and Hazards
Geneticin may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . Precautionary measures include avoiding breathing dust, wearing protective gloves, clothing, eye protection, and face protection . In case of inadequate ventilation, respiratory protection should be worn .
Biochemische Analyse
Biochemical Properties
Geneticin plays a crucial role in biochemical reactions by binding to ribosomes and inhibiting protein synthesis. This inhibition occurs during the elongation step of polypeptide synthesis, affecting both prokaryotic and eukaryotic cells . This compound interacts with enzymes such as aminoglycoside phosphotransferase, which confers resistance to the antibiotic. The interaction between this compound and the ribosome prevents the proper formation of peptide bonds, thereby halting protein synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can lead to cell death in sensitive cells. This compound affects cell signaling pathways by reducing the stability of messenger RNA (mRNA), leading to decreased protein expression . Additionally, this compound can impact gene expression and cellular metabolism by promoting amino acid misincorporation during translation, resulting in protein misfolding and potential cellular stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ribosome, where it inhibits the elongation step of polypeptide synthesis. This binding interaction prevents the ribosome from properly translating mRNA into proteins, leading to the accumulation of incomplete polypeptides . This compound also interacts with aminoglycoside phosphotransferase enzymes, which modify the antibiotic and confer resistance. These interactions result in the inhibition of protein synthesis and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable for 8-10 days at 37°C and can be stored at -20°C to -5°C for up to 24 months or at 2°C to 8°C for up to 6 months . Over time, this compound may degrade, reducing its effectiveness in inhibiting protein synthesis. Long-term exposure to this compound can lead to the selection of resistant cell populations, which can impact experimental outcomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound can effectively inhibit protein synthesis without causing significant toxicity. At higher dosages, this compound can cause toxic effects, including nephrotoxicity and ototoxicity . The threshold for these adverse effects depends on the specific animal model and the duration of exposure. Careful dosage optimization is necessary to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein synthesis inhibition. It interacts with enzymes such as aminoglycoside phosphotransferase, which modify the antibiotic and confer resistance . This compound’s inhibition of protein synthesis can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These effects can be observed in both prokaryotic and eukaryotic cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via endocytosis and distributed to different cellular compartments . This compound interacts with ribosomes and other binding proteins, which can affect its localization and accumulation within cells. The distribution of this compound within tissues can influence its effectiveness and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is primarily within the ribosomes, where it exerts its inhibitory effects on protein synthesis . This compound may also localize to other cellular compartments, depending on its interactions with binding proteins and transporters. These interactions can affect the activity and function of this compound, influencing its overall impact on cellular processes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Geneticin involves the modification of the aminoglycoside antibiotic, G418. The modification involves the addition of a phosphoryl group to the 3'-OH position of the neamine ring of G418. This modification enhances the antibiotic's ability to bind to the ribosome and inhibit protein synthesis. The synthesis pathway involves the following steps:", "Starting Materials": [ "G418", "Phosphorylating agent", "Solvent" ], "Reaction": [ "Dissolve G418 in a suitable solvent", "Add the phosphorylating agent to the solution", "Stir the mixture at a suitable temperature and for a suitable time to allow the phosphorylation reaction to occur", "Isolate the product by filtration or chromatography", "Purify the product by recrystallization or other suitable methods" ] } | |
CAS-Nummer |
49863-47-0 |
Molekularformel |
C20H40N4O10 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
(5R)-2-[4,6-diamino-3-[3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H40N4O10/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19/h6-19,24-30H,4-5,21-23H2,1-3H3/t6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20-/m0/s1 |
InChI-Schlüssel |
BRZYSWJRSDMWLG-VVNRJQPTSA-N |
Isomerische SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O |
SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O |
Kanonische SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O |
Andere CAS-Nummern |
49863-47-0 |
Synonyme |
antibiotic G 418 antibiotic G-418 G 418 sulfate G-418 G418 Geneticin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



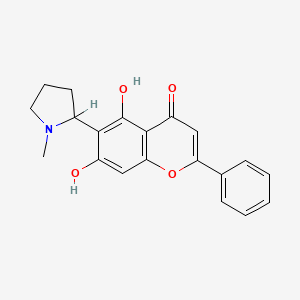
![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)
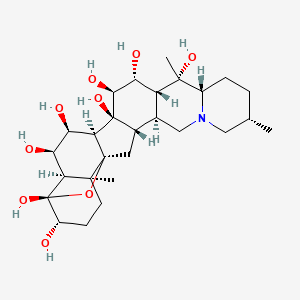
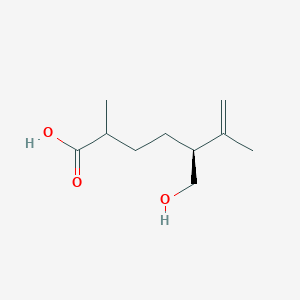
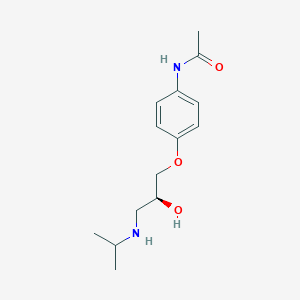
![(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)
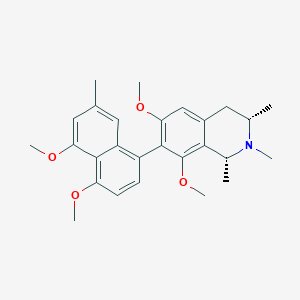
![(2R)-5-hydroxy-3-oxo-2-[[(Z)-3-oxoprop-1-enyl]amino]pentanoic acid](/img/structure/B1208657.png)
